molecular formula C16H23N3O B11757518 [(2-methoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(2-methoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11757518
M. Wt: 273.37 g/mol
InChI Key: RWUNDVLDIRASOO-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-methoxyphenylmethyl intermediate, followed by the introduction of the 1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process typically involves chromatography techniques to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C16H23N3O/c1-13(2)11-19-12-14(9-18-19)8-17-10-15-6-4-5-7-16(15)20-3/h4-7,9,12-13,17H,8,10-11H2,1-3H3

InChI Key

RWUNDVLDIRASOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=CC=C2OC

Origin of Product

United States

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